molecular formula C18H17NO4 B12321951 1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine

1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine

Cat. No.: B12321951
M. Wt: 311.3 g/mol
InChI Key: VYJUHRAQPIBWNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine involves several steps. One of the methods includes photolytic synthesis, which was reported by M. S. Premila et al. in 1975 . The compound can be crystallized as needles from alcohol, with a melting point of 211°C . It is soluble in acetone, alcohol, benzene, and chloroform, but moderately soluble in ether and practically insoluble in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific and limited applications

Chemical Reactions Analysis

Types of Reactions

1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Harmalol
  • Ferrous Fumarate
  • Potassium Hexafluorozirconate (IV)
  • Germanium Tetrafluoride
  • 1H-Purine
  • Carminic Acid
  • Nalbuphine
  • Cetuximab
  • Cupric Formate
  • Fluvalinate
  • Antimony Thioglycollamide
  • Zineb
  • Halopredone Acetate
  • Ferrous Lactate
  • Fibrin
  • Balsam Gurjun

Uniqueness

1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine is unique due to its specific combination of functional groups and its role as a topoisomerase inhibitor. This sets it apart from other similar compounds, which may not exhibit the same range of biological activities or possess the same structural features .

Properties

IUPAC Name

17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJUHRAQPIBWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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